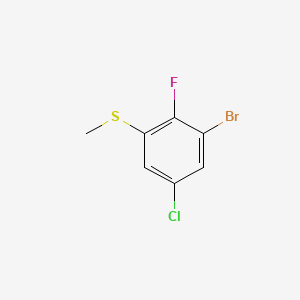

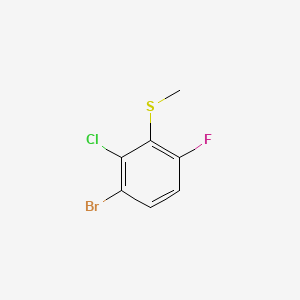

(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

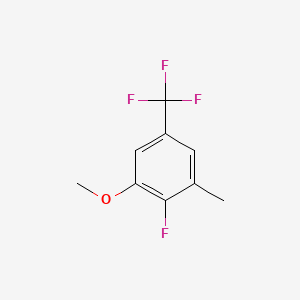

“(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C7H5BrClFS and a molecular weight of 255.54 . It is used in various chemical reactions and has specific physical and chemical properties that make it suitable for certain applications .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane” is determined by its molecular formula, C7H5BrClFS . It contains a phenyl ring substituted with bromo, chloro, and fluoro groups, and a methyl sulfane group .Physical And Chemical Properties Analysis

“(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane” has a predicted boiling point of 247.5±40.0 °C and a predicted density of 1.70±0.1 g/cm3 .Applications De Recherche Scientifique

Catalytic Protodeboronation

(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane: can be utilized in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in facilitating the removal of the boron moiety at the end of a synthetic sequence is particularly significant, given the challenges associated with the increased stability of boronic esters .

Biological Potential of Indole Derivatives

The compound may serve as a precursor in the synthesis of indole derivatives. Indoles are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The ability to synthesize various scaffolds of indole derivatives allows for the exploration of new therapeutic possibilities, leveraging the biological potential of these compounds .

Organoboron Compound Synthesis

Organoboron compounds are highly valuable in organic synthesis, with applications ranging from Suzuki–Miyaura coupling to the creation of a broad range of functional groups(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane could be involved in the synthesis of these compounds, contributing to the development of new borylation approaches .

Radical-Polar Crossover Reactions

This compound may be used in radical-polar crossover reactions, which are chemical transformations where the valuable boron moiety remains in the product. Such reactions are important for conjunctive cross-couplings and homologations .

Synthesis of Phenylpyrazoles

Phenylpyrazoles are a class of organic compounds with various applications(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane could potentially be used in the synthesis of these compounds, which consist of a pyrazole bound to a phenyl group .

Development of Antiviral Agents

The compound’s derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. This includes the potential development of new antiviral agents with varying inhibitory activities and selectivity indices .

Orientations Futures

The future directions for research on “(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane” and similar compounds could involve exploring their potential uses in various chemical reactions and processes. This could include studying their reactivity, mechanisms of action, and potential applications in synthesis .

Propriétés

IUPAC Name |

1-bromo-5-chloro-2-fluoro-3-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFS/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZMQJRBEUJFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC(=C1)Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.54 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)